molecular formula C18H21N7 B12229665 6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile

6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12229665
M. Wt: 335.4 g/mol
InChI Key: RDMKIUJHWMVRNP-UHFFFAOYSA-N
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Description

6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

IUPAC Name

6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H21N7/c19-13-15-3-4-16(21-14-15)24-9-11-25(12-10-24)18-20-6-5-17(22-18)23-7-1-2-8-23/h3-6,14H,1-2,7-12H2

InChI Key

RDMKIUJHWMVRNP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=C(C=C4)C#N

Origin of Product

United States

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